molecular formula C20H17NO4 B5827980 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5827980
M. Wt: 335.4 g/mol
InChI Key: DIRJNYBLBQGTEE-UHFFFAOYSA-N
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Description

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the chromenone structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chromenone structure can interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to the combination of indole and chromenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-10-20(23)25-18-11-15(6-7-16(13)18)24-12-19(22)21-9-8-14-4-2-3-5-17(14)21/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRJNYBLBQGTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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